![molecular formula C7H17NO2 B6234612 2,2-diethoxypropan-1-amine CAS No. 39550-25-9](/img/no-structure.png)
2,2-diethoxypropan-1-amine
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Overview
Description
Molecular Structure Analysis
The molecular structure of amines involves a central nitrogen atom that is bonded to various groups. In the case of 2,2-diethoxypropan-1-amine, it would be bonded to an ethyl group and two isopropyl groups .Chemical Reactions Analysis
Amines, including 2,2-diethoxypropan-1-amine, can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide . They can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Scientific Research Applications
Transaminase-Mediated Synthesis of Enantiopure Drug-Like Compounds
“2,2-diethoxypropan-1-amine” can be used in the transaminase-mediated synthesis of enantiopure drug-like compounds . Transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . This process involves the application of immobilised whole-cell biocatalysts with ®-transaminase activity .
Production of Chiral Amines
Chiral amines are constituents in approximately 40% of all active pharmaceutical ingredients . “2,2-diethoxypropan-1-amine” can be used in the synthesis of these chiral amines . Biocatalytic approaches via kinetic resolution represent appealing alternatives for the synthesis of enantiopure amines .
Fluorescence Enhancement
“2,2-diethoxypropan-1-amine” can be used to mitigate fluorescence-quenching intermolecular interactions . This involves the addition of the complexation reagent β-cyclodextrin to the reaction matrix .
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis of 2,2-diethoxypropan-1-amine can be achieved through a three-step process involving the reaction of starting materials with appropriate reagents.", "Starting Materials": [ "2-bromo-2-methylpropane", "diethylamine", "sodium hydride", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: 2-bromo-2-methylpropane is reacted with diethylamine in the presence of sodium hydride to form 2-(diethylamino)-2-methylpropane.", "Step 2: 2-(diethylamino)-2-methylpropane is then reacted with acetic acid to form 2-(diethylamino)-2-methylpropan-1-ol.", "Step 3: Finally, 2-(diethylamino)-2-methylpropan-1-ol is reacted with sodium borohydride in the presence of hydrochloric acid to form 2,2-diethoxypropan-1-amine." ] } | |
CAS RN |
39550-25-9 |
Product Name |
2,2-diethoxypropan-1-amine |
Molecular Formula |
C7H17NO2 |
Molecular Weight |
147.2 |
Purity |
95 |
Origin of Product |
United States |
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